3-fluoro-4-methoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide
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Overview
Description
3-fluoro-4-methoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with fluorine and methoxy groups, along with a piperidine ring linked to a pyridine sulfonyl group
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various targets, such as themitogen-activated protein kinase (MAPK)
Mode of Action
Similar compounds have been found to inhibit the action of their targets, such as theMAPK
Biochemical Pathways
The inhibition ofMAPK could potentially affect various cellular processes, including cell growth, differentiation, and apoptosis
Result of Action
The inhibition ofMAPK could potentially lead to changes in cellular processes, including cell growth, differentiation, and apoptosis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The starting material, 3-fluoro-4-methoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with 1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can also enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can target the nitro group (if present) or the sulfonyl group, converting them to amines or thiols, respectively.
Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of 3-fluoro-4-methoxybenzoic acid derivatives.
Reduction: Formation of amines or thiols from nitro or sulfonyl groups.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, 3-fluoro-4-methoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide is studied for its potential as a biochemical probe. It can be used to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine
The compound is of particular interest in medicinal chemistry for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-4-methoxybenzamide: Lacks the piperidine and pyridine sulfonyl groups, making it less complex and potentially less active.
4-methoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide: Lacks the fluorine atom, which may affect its reactivity and binding affinity.
3-fluoro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.
Uniqueness
The presence of both fluorine and methoxy groups, along with the piperidine and pyridine sulfonyl moieties, makes 3-fluoro-4-methoxy-N-(
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4S/c1-27-18-5-4-15(11-17(18)20)19(24)22-12-14-6-9-23(10-7-14)28(25,26)16-3-2-8-21-13-16/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQZVCZASTVWBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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